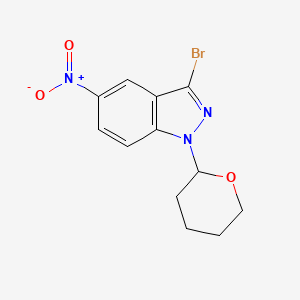![molecular formula C17H15N3O3S B2490734 N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 920391-40-8](/img/structure/B2490734.png)
N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide is of interest in the field of organic chemistry for its structural features and potential applications. While direct studies on this exact compound may be limited, research on benzothiazole derivatives and oxalamide compounds provides insights into their synthesis, structural characteristics, and properties. Benzothiazole derivatives are recognized for their biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions to introduce various functional groups. A common method for synthesizing such compounds includes the reaction of 2-aminobenzothiazole with different aromatic aldehydes or ketones under controlled conditions to introduce specific substituents, enhancing their chemical and physical properties (Uma et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by single-crystal X-ray diffraction, showcasing distinct crystalline forms and elucidating the orientation of substituent groups. For example, compounds closely related to the target molecule have been shown to crystallize in various space groups, with molecular geometries optimized using density functional theory (DFT) methods to compare with experimental data and assess conformational flexibility (Inkaya et al., 2012).
Scientific Research Applications
Pharmacological Applications One significant area of application is in pharmacology, where related compounds have been explored for their potential therapeutic benefits. For instance, derivatives of benzothiazole have been evaluated for their anti-tumor, anti-inflammatory, and anticonvulsant activities. A study on the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, showcasing promising activities of certain compounds with IC50 values ranging from 1.37 to 2.09 μM (Gomha, Edrees, & Altalbawy, 2016). Another study on celecoxib derivatives demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the multifaceted applications of benzothiazole derivatives in treating various conditions (Küçükgüzel et al., 2013).
Materials Science and Photodynamic Therapy In materials science and photodynamic therapy, the development of new compounds like zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, indicates high singlet oxygen quantum yield. Such compounds are of interest due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition Benzimidazole bearing 1,3,4-oxadiazoles has been studied for their role in corrosion inhibition, particularly for mild steel in sulphuric acid. The effectiveness of these compounds as inhibitors showcases the potential of benzothiazole derivatives in industrial applications, contributing to the development of materials with enhanced durability and resistance to corrosive environments (Ammal, Prajila, & Joseph, 2018).
Nematocidal Activity The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety for nematocidal activity against Bursaphelenchus xylophilus highlighted the potential of such compounds in agriculture. Compounds demonstrated significant nematocidal activity, offering a foundation for developing new nematicides to protect crops from nematode damage (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been found to interact with various targets, including cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to inhibit cox enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by benzothiazole derivatives can affect various biochemical pathways. For instance, the suppression of COX enzymes can lead to a decrease in the production of prostaglandins, which play key roles in inflammation, pain, and fever .
Result of Action
The inhibition of cox enzymes by similar compounds can lead to anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-8-13(23-2)12(9-10)18-15(21)16(22)20-17-19-11-5-3-4-6-14(11)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTZWMWOCDPAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

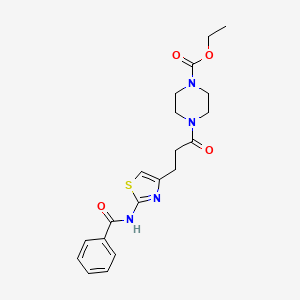
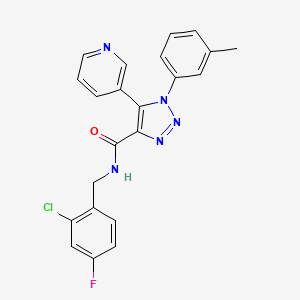
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
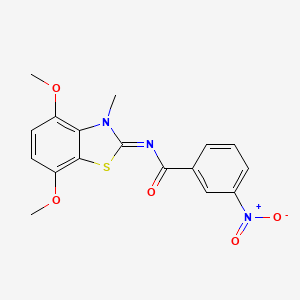
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)

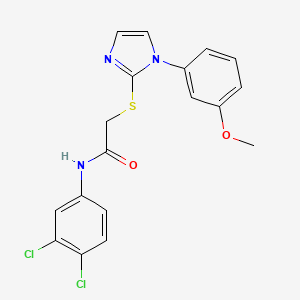
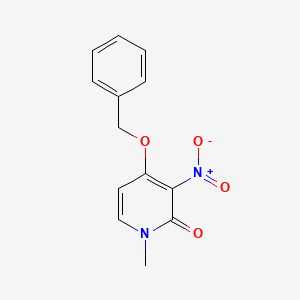

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)
